molecular formula C12H16N2O2 B573741 1-Benzylpiperazine-2-carboxylic acid CAS No. 180285-25-0

1-Benzylpiperazine-2-carboxylic acid

Cat. No.: B573741
CAS No.: 180285-25-0
M. Wt: 220.272
InChI Key: JTSDYZKPLWDUGB-UHFFFAOYSA-N
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Description

1-Benzylpiperazine-2-carboxylic acid is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and toxic effects. The compound’s molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .

Mechanism of Action

Target of Action

1-Benzylpiperazine-2-carboxylic acid, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

BZP has a mixed mechanism of action. It acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . BZP has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

It is known that bzp’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and physiological processes .

Pharmacokinetics

It is known that bzp is a central nervous system (cns) stimulant with around 10% of the potency of d-amphetamine . The bioavailability of BZP is currently unknown .

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its stimulant properties. It can lead to increased alertness, euphoria, and changes in mood and cognition . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Action Environment

The action, efficacy, and stability of BZP can be influenced by various environmental factors. It’s important to note that the misuse of BZP and its derivatives can lead to significant health risks .

Preparation Methods

1-Benzylpiperazine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, followed by protonation to give the carboxylic acid .

Chemical Reactions Analysis

1-Benzylpiperazine-2-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylpiperazine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-Benzylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

    Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

    Benzylpiperazine: Known for its stimulant properties and similar mechanism of action.

    1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other piperazine derivatives.

Properties

IUPAC Name

1-benzylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSDYZKPLWDUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674227
Record name 1-Benzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180285-25-0
Record name 1-Benzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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